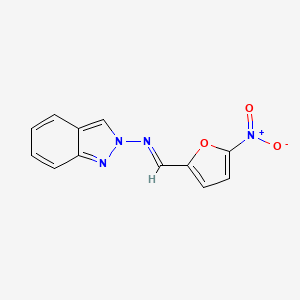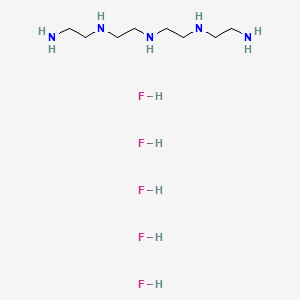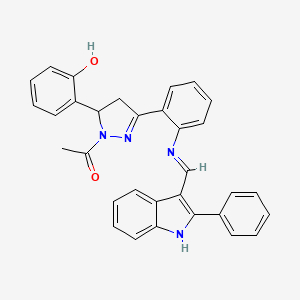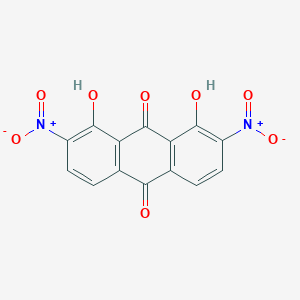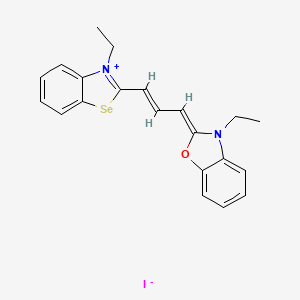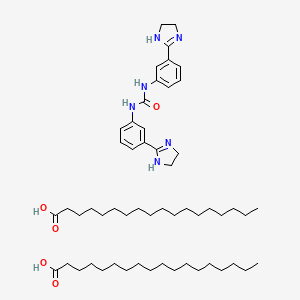
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothieno-pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a trifluoromethylphenyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Pyrimidine Ring: This step may involve condensation reactions with suitable amines or nitriles.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives are often studied for their unique electronic properties and potential as building blocks for more complex molecules.
Biology
Biologically, these compounds may exhibit interesting pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic applications, including drug development for various diseases.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects. For example, the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene Derivatives: These compounds share the benzothiophene core but may lack the pyrimidine ring or other functional groups.
Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents.
Trifluoromethylphenyl Compounds: Compounds featuring the trifluoromethylphenyl group but different core structures.
Uniqueness
The uniqueness of (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-5-methyl-2-(3-(trifluoromethyl)phenyl)- lies in its combination of a benzothieno-pyrimidine core with a trifluoromethylphenyl group. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
120354-30-5 |
|---|---|
Formule moléculaire |
C18H15F3N2OS |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5-methyl-2-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H15F3N2OS/c1-9-4-2-7-12-13(9)14-16(24)22-15(23-17(14)25-12)10-5-3-6-11(8-10)18(19,20)21/h3,5-6,8-9H,2,4,7H2,1H3,(H,22,23,24) |
Clé InChI |
MHDPNIFUWMASJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
